Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dibromo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS(4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)DIAZENE typically involves the reaction of 4-bromo-2,3,5,6-tetrafluoroaniline with nitrosyl chloride in the presence of a base . The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes coupling to form the final diazene compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: BIS(4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)DIAZENE undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrochloric Acid: Used for isomerization reactions.
Halogenating Agents: Used for substitution reactions.
Major Products:
Bis(4’-chloro-2’,3’,5’,6’-tetrafluorophenyl)diazene: Formed during isomerization.
Scientific Research Applications
BIS(4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)DIAZENE has several applications in scientific research, including:
Environmental Sensing: Due to its sensitivity to environmental changes, it is used in sensors to detect various elements, including heavy metals and viruses.
Pharmaceutical Testing: Utilized as a reference standard in pharmaceutical testing to ensure accurate results.
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which BIS(4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)DIAZENE exerts its effects involves its ability to undergo isomerization and substitution reactions. These reactions can alter the compound’s structure and properties, making it useful in various applications . The molecular targets and pathways involved are primarily related to its interaction with environmental elements and its role in sensing applications .
Comparison with Similar Compounds
Bis(4-chloro-2,3,5,6-tetrafluorophenyl)diazene: Similar in structure but with chlorine atoms instead of bromine.
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Shares the tetrafluorophenyl group but has different functional groups.
Uniqueness: BIS(4-BROMO-2,3,5,6-TETRAFLUORO-PHENYL)DIAZENE is unique due to its high sensitivity to environmental changes and its specific applications in sensing and pharmaceutical testing .
Properties
CAS No. |
98583-30-3 |
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Molecular Formula |
C12Br2F8N2 |
Molecular Weight |
483.94 g/mol |
IUPAC Name |
bis(4-bromo-2,3,5,6-tetrafluorophenyl)diazene |
InChI |
InChI=1S/C12Br2F8N2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
QWHLIBVLRWSYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)N=NC2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
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